3-(Formylamino)-3-phenylpropanoic acid

Description

BenchChem offers high-quality 3-(Formylamino)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Formylamino)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

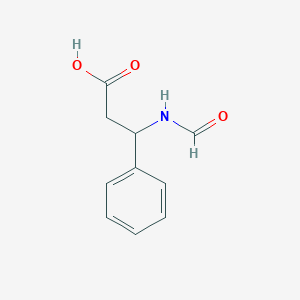

Structure

3D Structure

Properties

IUPAC Name |

3-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPDHZTKQFWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564451 | |

| Record name | 3-Formamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126575-05-1 | |

| Record name | 3-Formamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Formylamino)-3-phenylpropanoic acid (CAS 126575-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Formylamino)-3-phenylpropanoic acid is a key bifunctional molecule increasingly recognized for its utility as a versatile intermediate in synthetic organic chemistry. With a structure incorporating a phenyl ring, a propanoic acid backbone, and a formylamino group, it offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its chemical properties, a detailed proposed synthesis, characteristic analytical methodologies, and its applications, particularly in the realm of pharmaceutical development. The strategic importance of the formylamino moiety as a protecting group and a precursor for further functionalization is a central theme, providing researchers with the foundational knowledge to leverage this compound in complex multi-step syntheses.

Introduction: A Molecule of Strategic Importance

3-(Formylamino)-3-phenylpropanoic acid, with the CAS number 126575-05-1, is a derivative of β-phenylalanine. Its structure is notable for the presence of both a carboxylic acid and a formylamino group, which imparts a dual reactivity profile.[1][2] This makes it a valuable building block in medicinal chemistry for constructing more complex molecules, particularly in the development of anti-inflammatory and central nervous system agents.[2][3] The formyl group serves as an efficient protecting group for the amine, which can be crucial in multi-step reaction sequences, preventing unwanted side reactions.[4] Furthermore, the formylamino group can participate in various coupling and condensation reactions, enhancing its synthetic utility.[3] This guide will delve into the technical details of this compound, providing a solid foundation for its application in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 126575-05-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |

| Molecular Weight | 193.20 g/mol | [3][5] |

| Melting Point | 128-129 °C | [1][3] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in water (6.8 g/L at 25 °C) | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [3] |

Structural Elucidation:

The molecule consists of a propanoic acid chain with a phenyl group and a formylamino group attached to the beta-carbon (C3). This chiral center means the compound can exist as enantiomers, though it is often supplied as a racemate.

Caption: Chemical structure of 3-(Formylamino)-3-phenylpropanoic acid.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: N-Formylation of β-Phenylalanine

The formylation of the primary amine of β-phenylalanine can be achieved using various formylating agents. A common and effective method involves the use of formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water.

Caption: Proposed synthetic workflow for 3-(Formylamino)-3-phenylpropanoic acid.

Experimental Protocol: N-Formylation using Formic Acid

This protocol is a representative procedure based on established methods for the N-formylation of amines and amino acids.[6]

Materials:

-

3-Amino-3-phenylpropanoic acid

-

Formic acid (85-90% aqueous solution)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask and reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 3-amino-3-phenylpropanoic acid (1 equivalent).

-

Solvent and Reagent Addition: Add toluene to the flask to create a slurry. Then, add a slight excess of formic acid (1.1-1.2 equivalents).

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction, along with the water from the formic acid solution, will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the toluene upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, evaporate the toluene under reduced pressure.

-

The crude product can be purified by recrystallization from water or a suitable solvent system to yield pure 3-(formylamino)-3-phenylpropanoic acid.

-

Causality of Experimental Choices:

-

Formic Acid: Serves as the formyl group donor in a direct and atom-economical fashion.

-

Toluene and Dean-Stark Apparatus: The choice of toluene allows for the azeotropic removal of water. This is crucial as the formylation is a condensation reaction, and removing the water byproduct drives the equilibrium towards the product, ensuring a high yield.[6]

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to proceed at a reasonable rate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for 3-(Formylamino)-3-phenylpropanoic acid are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | Carboxylic acid protons are typically broad and downfield. |

| ~8.2-8.4 | d | 1H | -NH- | Amide proton, likely coupled to the adjacent methine proton. |

| ~8.0 | s | 1H | -CHO | Formyl proton, a characteristic singlet. |

| ~7.2-7.4 | m | 5H | Phenyl-H | Aromatic protons of the phenyl ring. |

| ~5.2-5.3 | m | 1H | CH (Ph)NH- | Methine proton at the chiral center, coupled to the amide proton and the methylene protons. |

| ~2.7-2.9 | m | 2H | -CH₂ -COOH | Methylene protons adjacent to the carboxylic acid, diastereotopic and appearing as a complex multiplet. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -C OOH | Carboxylic acid carbonyl carbon.[7] |

| ~162 | -C HO | Formyl carbonyl carbon. |

| ~140 | Phenyl C (quaternary) | Aromatic carbon attached to the propanoic chain. |

| ~126-129 | Phenyl CH | Aromatic carbons. |

| ~52 | C H(Ph)NH- | Methine carbon at the chiral center. |

| ~40 | -C H₂-COOH | Methylene carbon. |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be detected in both positive and negative ion modes.

-

[M+H]⁺ (Positive Ion Mode): Expected at m/z 194.076

-

[M-H]⁻ (Negative Ion Mode): Expected at m/z 192.061

Key fragmentation patterns would likely involve the loss of water (-18), formic acid (-46), and the carboxylic acid group (-45).

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~1650-1680 | C=O stretch (Amide I) | Amide |

| ~1520-1550 | N-H bend (Amide II) | Amide |

| ~3030 | C-H stretch | Aromatic |

| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for purity analysis.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) would be effective.

-

Detection: UV detection at a wavelength around 210-220 nm would be appropriate due to the presence of the phenyl and amide chromophores.

This method would serve as a robust system for monitoring reaction progress and assessing the final purity of the compound.

Applications in Drug Discovery and Development

The primary value of 3-(Formylamino)-3-phenylpropanoic acid lies in its role as a sophisticated building block for pharmaceuticals.[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Logical Flow of Application:

Caption: Synthetic utility of 3-(Formylamino)-3-phenylpropanoic acid in drug development.

The formyl group acts as a readily removable protecting group for the amine. After its removal, the resulting 3-amino-3-phenylpropanoic acid can undergo a variety of reactions, such as amide bond formation, to be incorporated into larger molecular scaffolds. The carboxylic acid moiety provides another reactive handle for esterification or amidation, allowing for the extension of the molecular structure in different directions. This strategic utility makes it an important intermediate in the synthesis of peptide mimetics and other complex drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(Formylamino)-3-phenylpropanoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity.

Conclusion

3-(Formylamino)-3-phenylpropanoic acid is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality, combined with the protective nature of the formyl group, allows for its strategic incorporation into complex molecular targets. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its characterization. By understanding the technical nuances of this compound, researchers and drug development professionals can better harness its potential in the creation of novel and impactful pharmaceuticals.

References

-

MySkinRecipes. (n.d.). 3-(Formylamino)-3-Phenylpropanoic Acid. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-(Formylamino)-3-Phenylpropanoic Acid. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-(Formylamino)-3-Phenylpropanoic Acid. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for producing N-formylamino acid and use thereof.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744). Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved January 14, 2026, from [Link]

-

SciSpace. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). N-formylation of amino carboxylic compounds with formamide.

-

ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Retrieved January 14, 2026, from [Link]

-

ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

-

MDPI. (2020). Formylation of Amines. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. Retrieved January 14, 2026, from [Link]

-

MassBank. (2007). Phenylpropanoic acids. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved January 14, 2026, from [Link]

-

NIST WebBook. (n.d.). Hydrocinnamic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. 126575-05-1(3-(formylamino)-3-phenylpropanoic acid) | Kuujia.com [kuujia.com]

- 2. 3-(Formylamino)-3-Phenylpropanoic Acid [myskinrecipes.com]

- 3. rsc.org [rsc.org]

- 4. US20040137559A1 - Process for producing N-formylamino acid and use thereof - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure of 3-(Formylamino)-3-phenylpropanoic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the molecular structure and properties of 3-(Formylamino)-3-phenylpropanoic acid. As a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and central nervous system agents, a thorough understanding of its structural characteristics is paramount for its effective utilization in medicinal chemistry and drug development.[1] This document synthesizes available data to present a comprehensive analysis of its molecular architecture, spectroscopic signature, and synthetic pathways, offering valuable insights for researchers in the field.

Introduction

3-(Formylamino)-3-phenylpropanoic acid, also known as N-formyl-β-phenylalanine, is a derivative of the β-amino acid, β-phenylalanine. The introduction of a formyl group to the amino function and the presence of a phenyl ring and a carboxylic acid moiety give this molecule a unique combination of structural features that are pivotal to its chemical reactivity and utility as a versatile building block in organic synthesis.[1] Its applications span the creation of complex molecules, bioactive compounds, and functionalized peptides.[1] This guide will delve into the intricacies of its molecular structure, providing a foundational understanding for its application in advanced chemical synthesis.

Molecular Structure and Properties

The fundamental characteristics of 3-(Formylamino)-3-phenylpropanoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.2 g/mol | [1] |

| CAS Number | 126575-05-1 | [1] |

| Melting Point | 128-129°C | [1] |

| Appearance | White crystalline powder | [2] |

Structural Elucidation: A Multi-faceted Approach

2.1.1. Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-(Formylamino)-3-phenylpropanoic acid. Below are the expected spectroscopic signatures based on the analysis of closely related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the C3 position, the diastereotopic methylene protons at the C2 position, the formyl proton, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemical environment of the protons. For comparison, the ¹H NMR spectrum of the isomeric N-formyl-DL-phenylalanine shows characteristic shifts for the formyl proton and the alpha-proton.[3]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons of the carboxylic acid and the formyl group, the aromatic carbons of the phenyl ring, the methine carbon at C3, and the methylene carbon at C2. The ¹³C NMR spectrum of N-formyl-L-phenylalanine provides a reference for the expected chemical shifts of the carbon atoms in a similar chemical environment.[4]

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the formyl group, and the aromatic C-H and C=C stretches of the phenyl ring.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (193.2 g/mol ).

Synthesis of 3-(Formylamino)-3-phenylpropanoic Acid

The synthesis of 3-(Formylamino)-3-phenylpropanoic acid typically involves the N-formylation of β-phenylalanine. Several methods can be employed for this transformation, with the choice of reagent and conditions influencing the yield and purity of the product.

General Synthetic Workflow

A common and straightforward approach to N-formylation involves the use of formic acid, often in the presence of a dehydrating agent or as a component of a mixed anhydride.

Caption: General workflow for the synthesis of 3-(Formylamino)-3-phenylpropanoic acid.

Detailed Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on common N-formylation methods for amino acids.[5] Researchers should optimize the conditions for their specific requirements.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-phenylalanine in a suitable solvent (e.g., toluene).

-

Add an excess of formic acid to the solution.

Step 2: N-Formylation

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 3-(Formylamino)-3-phenylpropanoic acid.

Step 4: Characterization

-

Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.1.1.

Chemical Reactivity and Applications

The presence of three key functional groups—the formylamino group, the phenyl ring, and the carboxylic acid—governs the chemical reactivity of 3-(Formylamino)-3-phenylpropanoic acid.

Reactivity of the Functional Groups

-

Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amide bond formation, and reduction. This functionality is crucial for its use in building larger molecules and for conjugation to other chemical entities.

-

Formylamino Group: The amide bond of the formylamino group is generally stable but can be hydrolyzed under acidic or basic conditions. The formyl group can also influence the reactivity of the adjacent C-H bond.

-

Phenyl Ring: The aromatic phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Role in Drug Development

The structural features of 3-(Formylamino)-3-phenylpropanoic acid make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to be readily modified at multiple sites allows for the generation of diverse chemical libraries for drug discovery. It is particularly noted for its use in the development of anti-inflammatory and central nervous system agents.[1]

Chirality and Stereochemistry

3-(Formylamino)-3-phenylpropanoic acid possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers, (R)- and (S)-3-(Formylamino)-3-phenylpropanoic acid. The stereochemistry of this center is critical in drug development, as different enantiomers can exhibit distinct pharmacological activities.

The synthesis of enantiomerically pure forms can be achieved through several strategies:

-

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as (R)- or (S)-β-phenylalanine.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the synthesis.

-

Chiral Resolution: Separating the racemic mixture of enantiomers using techniques such as chiral chromatography or fractional crystallization of diastereomeric salts.[6]

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Conclusion

3-(Formylamino)-3-phenylpropanoic acid is a molecule of significant interest in the field of medicinal chemistry. Its well-defined molecular structure, characterized by the presence of key functional groups, provides a versatile platform for the synthesis of a wide range of pharmaceutical agents. This technical guide has provided a comprehensive overview of its structural properties, synthetic approaches, and chemical reactivity, offering a valuable resource for researchers and scientists engaged in drug discovery and development. Further research to obtain detailed crystallographic and spectroscopic data for this compound will undoubtedly enhance our understanding and expand its applications in the future.

References

-

PrepChem.com. Synthesis of N-Formyl-Phenylalanine. [Link]

-

Journal of the American Chemical Society. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]

-

MySkinRecipes. 3-(Formylamino)-3-Phenylpropanoic Acid. [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

PubMed. A transformylation reaction--transfer of an N-formyl residue to amino acids and peptides in nucleophilic groups. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0259949). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]

-

PrepChem.com. Synthesis of N-formyl-L-phenylalanine. [Link]

-

The Royal Society of Chemistry. m-Formyl Phenylalanine Synthesis. [Link]

-

ChemBK. N-FORMYL-PHENYLALANINE. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

National Institutes of Health. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. [Link]

-

MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]

-

Semantic Scholar. RESOLUTION OF RACEMIC PHENYLALANINE. [Link]

-

Sigma-Aldrich. Albumin, Bovine Serum, Fraction V, Fatty Acid-Free CAS 9048-46-8 | 126575. [Link]

-

National Institutes of Health. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

PubChem. (3R)-3-amino-3-phenylpropanoic acid. [Link]

-

ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]

-

National Institute of Standards and Technology. Phenylalanine. [Link]

-

ACS Publications. Syntheses of β-Amino Acids and Their N-Alkyl Derivatives. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

PubChem. N-Formyl-L-phenylalanine. [Link]

-

ResearchGate. Resolution of racemic phenylalanine. [Link]

-

ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]

- Google Patents.

-

National Institutes of Health. Formylation of Amines. [Link]

-

precisionFDA. 3-AMINO-3-PHENYLPROPANOIC ACID. [Link]

-

ResearchGate. Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. [Link]

-

ResearchGate. [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] /. [Link]

-

ChemistryViews. Fast On-Resin N-Formylation of Peptides. [Link]

-

National Institutes of Health. Solid Phase Formylation of N-Terminus Peptides. [Link]

-

ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. [Link]

-

GNPS Library. Spectrum CCMSLIB00005727629. [Link]

Sources

- 1. 3-(Formylamino)-3-Phenylpropanoic Acid [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR [m.chemicalbook.com]

- 4. N-FORMYL-L-PHENYLALANINE(13200-85-6) 13C NMR spectrum [chemicalbook.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Formylamino)-3-phenylpropanoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Formylamino)-3-phenylpropanoic acid, also known as N-formyl-β-phenylalanine, is a derivative of the β-amino acid, 3-amino-3-phenylpropanoic acid. Its structural features, comprising a phenyl ring, a carboxylic acid, and a formylamino group, make it a compound of significant interest in medicinal chemistry and drug development. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-inflammatory agents and compounds targeting the central nervous system.[1] The presence of both a carboxylic acid and a formylamino group allows for diverse chemical modifications, such as coupling and condensation reactions, making it a versatile building block in the synthesis of bioactive compounds and functionalized peptides.[1]

Molecular and Physicochemical Properties

A summary of the key molecular and known physical properties of 3-(Formylamino)-3-phenylpropanoic acid is presented in the table below. It is important to note that while some fundamental properties are established, others, such as boiling point and pKa, have not been experimentally reported in the available literature. For context, the properties of the parent compound, 3-phenylpropanoic acid, are included for comparison.

| Property | 3-(Formylamino)-3-phenylpropanoic acid | 3-Phenylpropanoic acid (for comparison) | Source(s) |

| IUPAC Name | 3-(Formylamino)-3-phenylpropanoic acid | 3-Phenylpropanoic acid | N/A |

| CAS Number | 126575-05-1 | 501-52-0 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 193.2 g/mol | 150.17 g/mol | [1] |

| Melting Point | 128-129 °C | 47-50 °C | [1] |

| Boiling Point | Data not available | 280 °C | [3] |

| Appearance | White crystalline powder (predicted) | White crystalline solid | [3][4] |

| pKa | Data not available | 4.66 (in H₂O) | [5] |

Synthesis of 3-(Formylamino)-3-phenylpropanoic acid

The synthesis of 3-(Formylamino)-3-phenylpropanoic acid is typically achieved through the formylation of its parent amine, 3-amino-3-phenylpropanoic acid. Several methods for the N-formylation of amines are well-established in organic chemistry. A common and effective approach involves the use of formic acid, often in the presence of a dehydrating agent or as a solvent.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 3-(Formylamino)-3-phenylpropanoic acid.

Experimental Protocol: Formylation of 3-Amino-3-phenylpropanoic acid

The following is a representative protocol for the N-formylation of an amino acid, adapted for the synthesis of the target compound.

Materials:

-

3-Amino-3-phenylpropanoic acid

-

Formic acid (≥95%)

-

Acetic anhydride

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 3-amino-3-phenylpropanoic acid in an excess of formic acid.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring. The acetic anhydride acts as a dehydrating agent, driving the formylation reaction to completion.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual formic acid and acetic acid.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(Formylamino)-3-phenylpropanoic acid as a white crystalline solid.

Chemical Properties and Reactivity

Solubility

While quantitative solubility data for 3-(Formylamino)-3-phenylpropanoic acid is not widely published, its solubility profile can be inferred from its structure and the properties of related compounds.

-

Polar Protic Solvents: The presence of the carboxylic acid and the amide group suggests that it would be soluble in polar protic solvents such as methanol and ethanol, particularly with gentle heating.[6]

-

Polar Aprotic Solvents: It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for dissolving amino acid derivatives.[6]

-

Water: The parent compound, 3-amino-3-phenylpropanoic acid, is slightly soluble in water.[6] The N-formyl derivative is also expected to have some water solubility, which would be pH-dependent.

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexane and toluene is expected to be low.[6]

Protocol for Solubility Determination: A standardized method to determine solubility involves preparing saturated solutions of the compound in various solvents at a controlled temperature. The concentration of the dissolved compound is then measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity (pKa)

The pKa value of the carboxylic acid group is a critical parameter influencing the compound's ionization state in solution, which in turn affects its solubility, reactivity, and biological activity. While the experimental pKa of 3-(Formylamino)-3-phenylpropanoic acid is not reported, it can be estimated to be slightly lower than that of the parent 3-phenylpropanoic acid (pKa = 4.66) due to the electron-withdrawing nature of the nearby formylamino group.

Protocol for pKa Determination: The pKa can be determined experimentally by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Stability and Reactivity

-

Stability: 3-(Formylamino)-3-phenylpropanoic acid is expected to be stable under standard ambient conditions (room temperature and pressure).

-

Reactivity: The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. The N-H proton of the formylamino group is weakly acidic and can be deprotonated under strong basic conditions. The formyl group can be hydrolyzed under acidic or basic conditions to yield 3-amino-3-phenylpropanoic acid. It is incompatible with strong oxidizing agents and strong bases.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

Predicted ¹H NMR (in DMSO-d₆) Chemical Shifts:

-

~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~8.0-8.5 ppm (doublet or broad singlet, 1H): Amide proton (-NH-).

-

~7.9-8.1 ppm (singlet, 1H): Formyl proton (-CHO).

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

-

~5.0-5.5 ppm (multiplet, 1H): Methine proton adjacent to the phenyl and amino groups (-CH(Ph)NH-).

-

~2.5-3.0 ppm (multiplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR (in DMSO-d₆) Chemical Shifts:

-

~172-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~160-165 ppm: Formyl carbonyl carbon (-CHO).

-

~140-145 ppm: Quaternary aromatic carbon attached to the propanoic acid chain.

-

~126-129 ppm: Aromatic carbons of the phenyl ring.

-

~50-55 ppm: Methine carbon (-CH(Ph)NH-).

-

~35-40 ppm: Methylene carbon (-CH₂-COOH).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

-

3300-2500 (broad): O-H stretching of the carboxylic acid.

-

~3300 (medium): N-H stretching of the amide.

-

~1700-1730 (strong): C=O stretching of the carboxylic acid.

-

~1650-1680 (strong): C=O stretching of the amide (Amide I band).

-

~1550 (medium): N-H bending of the amide (Amide II band).

-

~1600, 1495, 1450: C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation may involve the loss of the formyl group (-CHO, 29 Da), the carboxylic acid group (-COOH, 45 Da), and cleavage of the propanoic acid chain.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the comprehensive spectroscopic characterization of a synthesized compound.

Conclusion

3-(Formylamino)-3-phenylpropanoic acid is a compound with significant potential as a building block in pharmaceutical synthesis. While its fundamental identity is established, a comprehensive public dataset of its physical and chemical properties is lacking. This guide has consolidated the available information and, more importantly, provided a clear scientific framework for the synthesis and detailed characterization of this molecule. By following the outlined experimental protocols, researchers can confidently produce and validate the properties of 3-(Formylamino)-3-phenylpropanoic acid, enabling its effective application in drug discovery and development programs.

References

-

PrepChem.com. Synthesis of N-Formyl-Phenylalanine. [Link]

-

Chem.info. 3-phenylpropanoic acid. [Link]

- Rosca, S. I., et al. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 70(4), 2008.

-

MySkinRecipes. 3-(Formylamino)-3-Phenylpropanoic Acid. [Link]

- Amino acids: chemistry, diversity and physical properties. Royal Society of Chemistry, 2017.

-

The Royal Society of Chemistry. m-Formyl Phenylalanine Synthesis. [Link]

-

ChemBK. N-FORMYL-PHENYLALANINE. [Link]

-

PubChem. N-Formylmethionine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

ChemAnalyst. 3-(formylamino)-3-phenylpropanoic acid. [Link]

-

ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

ResearchGate. Nine physicochemical properties for 20 amino acid types. [Link]

-

Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid. [Link]

-

PrepChem.com. Preparation of 3-phenylpropionic acid. [Link]

- Prasain, J. Ion fragmentation of small molecules in mass spectrometry. 2009.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MassBank. Phenylpropanoic acids. [Link]

-

PrepChem.com. Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. [Link]

-

ResearchGate. N‐formyl amino acid in selected bioactive molecules, background, and present work. [Link]

-

University of Illinois. Mass Spectrometry: Fragmentation. [Link]

-

UCLA Chemistry and Biochemistry. IR Chart. [Link]

-

Northern Illinois University. 13C NMR Chemical Shift Table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Journal of the American Chemical Society. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]

-

National Center for Biotechnology Information. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]

-

Wikipedia. Phenylpropanoic acid. [Link]

- Google Patents.

-

ResearchGate. Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. [Link]

-

ResearchGate. Mass spectrum of 3-phenylpropanoic acid. [Link]

-

NIST WebBook. Hydrocinnamic acid. [Link]

-

PubChem. Benzenepropanoic acid. [Link]

-

Exposome-Explorer. 3-Phenylpropionic acid (Compound). [Link]

-

FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

Sources

- 1. 3-(Formylamino)-3-Phenylpropanoic Acid [myskinrecipes.com]

- 2. 126575-05-1(3-(formylamino)-3-phenylpropanoic acid) | Kuujia.com [kuujia.com]

- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(Formylamino)-3-phenylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-(formylamino)-3-phenylpropanoic acid, a valuable intermediate in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is presented as a two-stage process, commencing with the one-pot synthesis of the precursor, 3-amino-3-phenylpropanoic acid, followed by a direct N-formylation. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Significance of 3-(Formylamino)-3-phenylpropanoic Acid

3-(Formylamino)-3-phenylpropanoic acid is a β-amino acid derivative with significant potential as a building block in medicinal chemistry. Its structure, featuring a formylamino group and a phenyl substituent on a propanoic acid backbone, makes it a versatile intermediate for the synthesis of complex molecules, including anti-inflammatory and central nervous system agents.[1] The presence of both a carboxylic acid and a formylamino group allows for diverse chemical modifications, rendering it a valuable component in the development of novel therapeutic agents.[1]

This guide will detail a reliable and scalable laboratory synthesis of 3-(formylamino)-3-phenylpropanoic acid, focusing on a practical and accessible methodology for research and development purposes.

Strategic Overview of the Synthesis Pathway

The synthesis of 3-(formylamino)-3-phenylpropanoic acid is most effectively approached through a two-step sequence. This strategy ensures high yields and purity of the final product by first constructing the core β-amino acid structure and then introducing the formyl group.

The overall synthesis pathway is as follows:

-

Step 1: One-Pot Synthesis of 3-Amino-3-phenylpropanoic Acid. This initial step involves a multi-component reaction between benzaldehyde, malonic acid, and ammonium acetate to directly form the β-amino acid precursor. This one-pot approach is highly efficient, minimizing intermediate isolation and purification steps.[2][3]

-

Step 2: N-Formylation of 3-Amino-3-phenylpropanoic Acid. The synthesized β-amino acid is then subjected to a formylation reaction to introduce the formyl group onto the amino functionality. This transformation is achieved using a simple and effective formylating agent.

Below is a graphical representation of the overall synthesis pathway:

Figure 2: Simplified mechanism for the formation of 3-amino-3-phenylpropanoic acid.

Experimental Protocol:

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (EtOH)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq). [2]2. Add ethanol as the solvent.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Cool the reaction mixture to room temperature. A white precipitate of 3-amino-3-phenylpropanoic acid should form.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be recrystallized from hot methanol to afford pure 3-amino-3-phenylpropanoic acid. [2] Expected Yield and Purity:

| Parameter | Value |

| Yield | 60-75% |

| Purity | >95% after recrystallization |

| Appearance | White crystalline solid |

Step 2: N-Formylation of 3-Amino-3-phenylpropanoic Acid

The final step in the synthesis is the formylation of the amino group of 3-amino-3-phenylpropanoic acid. A straightforward and efficient method for this transformation is the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride to form the more reactive acetic formic anhydride in situ. [4][5] Mechanism:

The N-formylation with formic acid and acetic anhydride proceeds via the formation of a mixed anhydride, acetic formic anhydride. This mixed anhydride is a more potent acylating agent than formic acid alone. The amino group of the β-amino acid acts as a nucleophile, attacking the formyl carbon of the mixed anhydride to form a tetrahedral intermediate, which then collapses to yield the N-formylated product and acetic acid as a byproduct.

Figure 3: Mechanism of N-formylation using formic acid and acetic anhydride.

Experimental Protocol:

Materials:

-

3-Amino-3-phenylpropanoic acid

-

Formic acid (98-100%)

-

Acetic anhydride

Procedure:

-

In a round-bottom flask, suspend 3-amino-3-phenylpropanoic acid (1.0 eq) in formic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the cooled suspension with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

The reaction mixture is then concentrated under reduced pressure to remove excess formic acid and acetic acid.

-

The resulting residue is triturated with cold water, and the solid product is collected by vacuum filtration.

-

The crude product can be recrystallized from water to yield pure 3-(formylamino)-3-phenylpropanoic acid.

Expected Yield and Purity:

| Parameter | Value |

| Yield | 85-95% |

| Purity | >98% after recrystallization |

| Appearance | White solid |

Characterization of 3-(Formylamino)-3-phenylpropanoic Acid

The final product should be characterized to confirm its identity and purity. The following data is expected for 3-(formylamino)-3-phenylpropanoic acid:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Melting Point | 128-129 °C | [1][6] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in hot water, methanol, ethanol |

Spectroscopic Data:

-

¹H NMR: Expected signals would include aromatic protons, the methine proton adjacent to the formylamino group, the methylene protons, the formyl proton, and the carboxylic acid proton.

-

¹³C NMR: Expected signals would include aromatic carbons, the carbonyl carbon of the carboxylic acid, the formyl carbonyl carbon, the methine carbon, and the methylene carbon.

-

IR Spectroscopy: Characteristic peaks would be observed for the N-H stretch, C=O stretch of the carboxylic acid and the amide, and aromatic C-H stretches.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of 3-(formylamino)-3-phenylpropanoic acid. The described pathway, utilizing a one-pot reaction for the β-amino acid precursor followed by a straightforward N-formylation, is well-suited for laboratory-scale synthesis. The provided experimental protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to produce this valuable intermediate with high yield and purity.

References

- Tan, C. Y., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461.

-

MySkinRecipes. (n.d.). 3-(Formylamino)-3-Phenylpropanoic Acid. Retrieved from [Link]

- Google Patents. (2015). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

-

Request PDF. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

Request PDF. (n.d.). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. Retrieved from [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). 3-phenylpropanoic acid. Retrieved from [Link]

-

SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

-

Semantic Scholar. (1965). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Retrieved from [Link]

-

JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]

Sources

- 1. 3-(Formylamino)-3-Phenylpropanoic Acid [myskinrecipes.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]

- 5. jetir.org [jetir.org]

- 6. 3-(Formylamino)-3-phenylpropanoic acid | 126575-05-1 [amp.chemicalbook.com]

An In-Depth Technical Guide to 3-(Formylamino)-3-phenylpropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of β-Amino Acids in Medicinal Chemistry

In the landscape of modern drug development, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, β-amino acids and their derivatives have emerged as a cornerstone for the synthesis of peptidomimetics and other complex bioactive molecules. Their unique structural features, which impart resistance to enzymatic degradation and the ability to form stable secondary structures, make them highly valuable building blocks. This guide focuses on a specific and important member of this class: 3-(Formylamino)-3-phenylpropanoic acid. While its history is not as extensively documented as that of some classical reagents, its utility as a versatile intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory and central nervous system agents, is clear.[1] This document aims to provide a comprehensive technical overview of its synthesis, characterization, and the logical underpinnings of its application for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Elucidation

3-(Formylamino)-3-phenylpropanoic acid, also known as 3-formamido-3-phenylpropanoic acid, is a specialized organic compound distinguished by a formylamino group and a phenyl substituent on a propanoic acid backbone.[2] This unique arrangement of functional groups dictates its reactivity and utility as a reliable building block in multi-step organic syntheses.[2]

Core Physical and Chemical Data

A summary of the key physicochemical properties of 3-(Formylamino)-3-phenylpropanoic acid is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 126575-05-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.2 g/mol | [1] |

| Melting Point | 128-129°C | [1] |

| Appearance | White crystalline solid (typical) | |

| Storage | Room temperature, dry conditions | [1] |

Synthesis of 3-(Formylamino)-3-phenylpropanoic Acid: A Practical Approach

While the definitive first synthesis of 3-(Formylamino)-3-phenylpropanoic acid is not readily found in seminal, decades-old literature, a robust and well-documented method for its preparation is available. The following protocol is adapted from established synthetic procedures and provides a reliable route to this valuable intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of 3-(Formylamino)-3-phenylpropanoic acid can be logically approached through the formylation of the corresponding β-amino acid, 3-amino-3-phenylpropanoic acid. This precursor is, in turn, accessible from commercially available starting materials. The formylation step is a critical transformation that introduces the formyl protecting group, which can be important for subsequent synthetic manipulations.

Caption: Retrosynthetic analysis of 3-(Formylamino)-3-phenylpropanoic acid.

Detailed Experimental Protocol for the Synthesis of (±)-3-(Formylamino)-3-phenylpropanoic Acid

This protocol describes a two-step process starting from 3-amino-3-phenylpropanoic acid.

Step 1: Preparation of 3-Amino-3-phenylpropanoic Acid (if not commercially available)

A common method for the synthesis of the precursor, 3-amino-3-phenylpropanoic acid, involves the addition of ammonia to cinnamic acid. However, for the purposes of this guide, we will assume the starting availability of 3-amino-3-phenylpropanoic acid, which is commercially accessible.

Step 2: Formylation of 3-Amino-3-phenylpropanoic Acid

This procedure is a reliable method for the N-formylation of the β-amino acid.

-

Materials and Reagents:

-

3-Amino-3-phenylpropanoic acid

-

Formic acid (≥95%)

-

Acetic anhydride

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-3-phenylpropanoic acid in formic acid.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add acetic anhydride to the cooled suspension. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period (typically several hours, reaction progress can be monitored by TLC).

-

Upon completion of the reaction, the mixture is typically concentrated under reduced pressure to remove excess formic acid and acetic acid.

-

The resulting residue is then recrystallized from water to yield (±)-3-formylamino-3-phenylpropanoic acid as a crystalline solid.

-

The product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

-

Self-Validation and Characterization:

-

The identity and purity of the synthesized product should be confirmed by melting point determination, which should be in the range of 128-129°C.[1]

-

-

¹H NMR: Resonances for the aromatic protons, the methine proton adjacent to the formylamino group, the methylene protons, the carboxylic acid proton, and the formyl proton.

-

¹³C NMR: Signals corresponding to the carboxylic carbon, the aromatic carbons, the methine carbon, the methylene carbon, and the formyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid and the amide, and aromatic C-H stretches.

-

-

The Role of 3-(Formylamino)-3-phenylpropanoic Acid in Drug Development

The strategic importance of 3-(Formylamino)-3-phenylpropanoic acid lies in its utility as a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1] The presence of both a protected amine and a carboxylic acid functionality allows for a variety of coupling and modification reactions.

A Building Block for Peptidomimetics and Bioactive Molecules

The formyl group serves as a protecting group for the amine, allowing for selective reactions at the carboxylic acid terminus, such as esterification or amide bond formation. Subsequent deprotection of the formyl group reveals the free amine, which can then participate in further synthetic transformations. This controlled, stepwise approach is fundamental in the construction of complex molecules with defined stereochemistry.

Caption: Synthetic utility of 3-(Formylamino)-3-phenylpropanoic acid.

Potential Therapeutic Areas

While specific drug candidates synthesized directly from 3-(Formylamino)-3-phenylpropanoic acid are not prominently disclosed in publicly available literature, its application is noted in the development of:

-

Anti-inflammatory Agents: The phenylpropanoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of an amino group and subsequent modifications can lead to novel compounds with potentially improved efficacy and side-effect profiles.

-

Central Nervous System (CNS) Agents: The structural motifs present in this molecule can be found in various CNS-active compounds. Its ability to be incorporated into larger, more complex structures makes it a valuable starting point for the synthesis of novel therapeutic agents targeting neurological disorders.[1]

The broader class of phenylpropanoic acid derivatives has been explored for various therapeutic targets, including G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes.[3] While this research does not directly involve the formylamino derivative, it highlights the therapeutic potential of the core phenylpropanoic acid structure.

Historical Context and Future Perspectives

The documented history of 3-(Formylamino)-3-phenylpropanoic acid appears to be relatively recent, with its formal synthesis and characterization detailed in patent literature from the early 21st century. This is in contrast to its parent compound, 3-phenylpropanoic acid (hydrocinnamic acid), which has been known for much longer and has a well-established history of synthesis and application.[4]

The growing interest in β-amino acids for drug discovery suggests that the utility of 3-(Formylamino)-3-phenylpropanoic acid and similar derivatives will continue to expand. Future research will likely focus on:

-

Asymmetric Synthesis: The development of efficient and scalable methods for the enantioselective synthesis of both (R)- and (S)-3-(formylamino)-3-phenylpropanoic acid will be crucial for the preparation of chiral drugs.

-

Novel Drug Scaffolds: The use of this intermediate to create libraries of novel compounds for high-throughput screening against a wide range of biological targets.

-

Incorporation into Peptidomimetics: Further exploration of its use in the synthesis of peptides with enhanced stability and novel biological activities.

Conclusion

3-(Formylamino)-3-phenylpropanoic acid represents a valuable and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, makes it an important intermediate for the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-defined building blocks in accelerating the drug discovery process cannot be overstated. This guide provides a foundational understanding of its synthesis and application, intended to empower researchers and scientists in their pursuit of the next generation of medicines.

References

-

MySkinRecipes. 3-(Formylamino)-3-Phenylpropanoic Acid. Available at: [Link]

-

Kuujia. Cas no 126575-05-1 (3-(formylamino)-3-phenylpropanoic acid). Available at: [Link]

-

ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Available at: [Link]

-

Wikipedia. Phenylpropanoic acid. Available at: [Link]

-

Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Available at: [Link]

Sources

- 1. 3-(Formylamino)-3-Phenylpropanoic Acid [myskinrecipes.com]

- 2. 126575-05-1(3-(formylamino)-3-phenylpropanoic acid) | Kuujia.com [kuujia.com]

- 3. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

3-(Formylamino)-3-phenylpropanoic acid derivatives and analogs

An In-depth Technical Guide to 3-(Formylamino)-3-phenylpropanoic Acid Derivatives and Analogs

Executive Summary

This technical guide provides a comprehensive overview of 3-(formylamino)-3-phenylpropanoic acid, its derivatives, and structural analogs for researchers and professionals in drug development. The 3-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The introduction of a formylamino group at the β-position creates a versatile intermediate with unique chemical properties, valuable for constructing more complex molecules and bioactive peptides[3][4]. This document details the synthesis, biological activities, and analytical methodologies associated with this compound class. We will explore its role as a key building block, the therapeutic potential of its derivatives in areas such as oncology and infectious diseases, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Scaffold: 3-(Formylamino)-3-phenylpropanoic Acid

The foundational molecule, 3-(formylamino)-3-phenylpropanoic acid, serves as a critical starting point for a diverse range of chemical explorations. Its structure combines a flexible propanoic acid chain, a phenyl ring for potential π-stacking interactions, and a formylamino group that can participate in hydrogen bonding.

Chemical Structure and Properties

-

Molecular Weight: 193.2 g/mol [3]

-

CAS Number: 126575-05-1[4]

-

Physical Properties: Typically a solid with a melting point of 128-129°C[3].

-

Key Features: The molecule possesses both a carboxylic acid and a formylamino group, making it amenable to a wide array of coupling and condensation reactions for further chemical modification[3].

Role as a Synthetic Intermediate

The primary value of 3-(formylamino)-3-phenylpropanoic acid lies in its utility as a synthetic intermediate. It is particularly employed in the preparation of pharmaceuticals targeting the central nervous system and in the development of anti-inflammatory agents[3]. The core structure is derived from β-phenylalanine (3-amino-3-phenylpropionic acid), a crucial chiral building block for several blockbuster drugs. For instance, (S)-3-Amino-3-phenylpropionic acid is a key intermediate in the synthesis of the HIV antiretroviral Maraviroc and the selective serotonin reuptake inhibitor (SSRI) Dapoxetine[5]. This pedigree underscores the therapeutic relevance of the underlying scaffold.

Synthetic Strategies

The synthesis of these derivatives typically begins with the parent amino acid, followed by functionalization. The versatility of the core structure allows for a multitude of synthetic routes to generate diverse libraries of compounds.

General Synthesis of the Core Scaffold

The most direct route to the core scaffold involves the N-formylation of 3-amino-3-phenylpropanoic acid. This reaction is a standard procedure in peptide and medicinal chemistry, often achieved with high yield and purity.

Detailed Protocol: N-Formylation of 3-Amino-3-phenylpropanoic Acid

This protocol describes a standard laboratory procedure for the synthesis of the title compound from its amino acid precursor.

Rationale: The use of a mixed anhydride of formic acid and acetic anhydride is a classic and effective method for N-formylation. It generates a highly reactive formylating agent in situ, allowing the reaction to proceed under mild conditions, thus preserving the integrity of the chiral center if a specific enantiomer is used.

Materials:

-

3-Amino-3-phenylpropanoic acid

-

Formic acid (≥95%)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Preparation of Formylating Agent: In a flask cooled in an ice bath (0°C), slowly add acetic anhydride to formic acid in a 1:1 molar ratio. Stir the mixture for 15-20 minutes to allow for the formation of the mixed anhydride.

-

Dissolution: Suspend 3-amino-3-phenylpropanoic acid in DCM in a separate reaction vessel.

-

Reaction: Slowly add the pre-formed mixed anhydride solution to the amino acid suspension at 0°C with vigorous stirring.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by carefully adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove unreacted acids.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification and Characterization: The resulting crude product can be purified by recrystallization. Confirm the structure and purity of the final compound, 3-(formylamino)-3-phenylpropanoic acid, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Therapeutic Potential

While the title compound is primarily an intermediate, its structural analogs have demonstrated a wide spectrum of biological activities. These findings suggest that novel derivatives of 3-(formylamino)-3-phenylpropanoic acid could be promising leads for drug discovery programs.

Anticancer Activity

Derivatives of the 3-amino-3-phenylpropanoic acid scaffold have shown significant potential as anticancer agents.

-

A549 Lung Cancer: A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified compounds that reduce the viability of A549 non-small cell lung cancer cells by over 50% and suppress cell migration[6]. The most promising compound, featuring a 2-furyl substituent, showed selectivity for cancerous cells over non-transformed Vero cells[6].

-

Antitubulin Agents: A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which can be considered structural analogs, were found to act as antitubulin agents, inhibiting the proliferation of various cancer cell lines, including leukemia (K562)[7].

Antimicrobial Properties

The scaffold is also a promising source of new antimicrobial agents.

-

Broad-Spectrum Activity: Schiff base derivatives, such as 2-((2,4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid, have shown good inhibitory activity against Klebsiella pneumoniae, Staphylococcus aureus, and the fungus Candida albicans[8].

-

Furan Derivatives: A novel synthesis method for 3-aryl-3-(furan-2-yl)propanoic acid derivatives yielded compounds with high antimicrobial activity against Candida albicans and inhibitory effects on Escherichia coli and Staphylococcus aureus[9].

Enzyme Inhibition

The phenylpropanoic acid framework is present in many known enzyme inhibitors, indicating a high potential for designing targeted therapeutics.

-

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin synthesis and a target for treating hyperpigmentation disorders. Various heterocyclic compounds analogous to the phenylpropanoic scaffold have been identified as potent tyrosinase inhibitors[10][11].

-

Monoamine Oxidase B (MAO-B) Inhibitors: MAO-B is a critical target in the treatment of neurodegenerative diseases like Parkinson's. Coumarin-resveratrol hybrids, which share the 3-phenyl-substituted core, have been developed as highly potent and selective MAO-B inhibitors[12].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes quantitative biological data for various derivatives and analogs, highlighting key structural features that influence activity.

| Compound/Derivative Class | Target/Cell Line | Activity Metric | Value (µM) | Reference |

| 2-Cinnamamido-5-iodobenzamide Analog (17t) | K562 (Leukemia) | IC₅₀ | 0.57 | [7] |

| 2-Cinnamamido-5-iodobenzamide Analog (17u) | K562 (Leukemia) | IC₅₀ | 0.91 | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid deriv. (20) | A549 (Lung Cancer) | ~IC₅₀ | < 10 | [6] |

| 3-((4-hydroxyphenyl)amino)propanoic acid deriv. (29) | A549 (Lung Cancer) | % Viability (31.2%) | Not specified | [6] |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivs. | Candida albicans | MIC | 64 µg/mL | [9] |

| 5-methoxy-2-mercaptobenzimidazole (Analog) | Tyrosinase | IC₅₀ | 0.06 | [10] |

| 3-hydroxy-1H-pyrrol-2(5H)-one deriv. (Analog, 12a) | Tyrosinase | IC₅₀ | 6.98 | [10] |

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for evaluating the therapeutic potential of newly synthesized compounds.

Protocol: In Vitro Anticancer Activity (MTT Cell Viability Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Test compounds (dissolved in DMSO)

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Analytical and Quality Control Methodologies

Rigorous analytical chemistry is essential for ensuring the identity, purity, and quality of synthesized compounds.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. For example, in the ¹H NMR spectrum of 3-phenylpropionic acid, characteristic triplets are observed for the two methylene groups around 2.6-3.0 ppm[13]. Similar analysis confirms the presence and connectivity of all protons in novel derivatives.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the carboxylic acid (broad O-H stretch, C=O stretch) and the amide (N-H stretch, C=O stretch).

Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds[14]. A typical method for analyzing 3-phenylpropanoic acid derivatives would involve:

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)[15].

-

Detection: UV detection at a wavelength where the phenyl chromophore absorbs, typically around 254 nm.

-

Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification) to ensure reliable results[15].

Future Perspectives and Conclusion

The 3-(formylamino)-3-phenylpropanoic acid scaffold and its analogs represent a fertile ground for drug discovery. While the parent molecule is primarily a synthetic intermediate, the diverse and potent biological activities of its relatives in oncology, microbiology, and neurology highlight the immense potential of this chemical class. Future research should focus on:

-

Library Synthesis: Creating diverse libraries of derivatives by modifying the phenyl ring, the formyl group, and the carboxylic acid to explore the chemical space and optimize activity.

-

Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and pathways is crucial for rational drug design.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

- (R)-3-Amino-3-phenylpropionic acid - Chem-Impex. (URL: )

- The Crucial Role of (S)-3-Amino-3-phenylpropionic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- 2S,3S-3-Amino-2-hydroxy-3-phenylpropionic acid - Chem-Impex. (URL: )

- 3-(Formylamino)-3-Phenylpropanoic Acid - MySkinRecipes. (URL: )

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (URL: )

- Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR - Taylor & Francis Online. (URL: )

- Cas no 126575-05-1 (3-(formylamino)-3-phenylpropanoic acid). (URL: )

- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. (URL: )

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (URL: )

- Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. (URL: )

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: )

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: )

- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: )